molecular formula C15H21NO3 B8098964 tert-Butyl b-oxo-4-dimethylaminobenzenepropanoate

tert-Butyl b-oxo-4-dimethylaminobenzenepropanoate

Cat. No.: B8098964
M. Wt: 263.33 g/mol
InChI Key: ZXBUZDUCOHQLII-UHFFFAOYSA-N
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Description

tert-Butyl β-oxo-4-dimethylaminobenzenepropanoate is a synthetic organic compound characterized by a β-keto ester backbone with a tert-butyl ester group and a 4-dimethylaminophenyl substituent. Its molecular structure (Figure 1) confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky tert-butyl group and electronic effects from the dimethylamino moiety.

Properties

IUPAC Name

tert-butyl 3-[4-(dimethylamino)phenyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)10-13(17)11-6-8-12(9-7-11)16(4)5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBUZDUCOHQLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl b-oxo-4-dimethylaminobenzenepropanoate typically involves the esterification of 4-dimethylaminobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl b-oxo-4-dimethylaminobenzenepropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The tert-butyl group is frequently utilized in drug design due to its influence on the physicochemical properties of bioactive compounds. Research has shown that incorporating tert-butyl groups can enhance lipophilicity and metabolic stability, which are desirable traits in pharmaceutical compounds . For instance, studies evaluating the effects of tert-butyl isosteres have indicated that they can modulate pharmacokinetic properties favorably without compromising biological activity.

1.2 Antioxidant Properties

Tert-butyl b-oxo-4-dimethylaminobenzenepropanoate exhibits antioxidant properties, making it useful in formulations aimed at preventing oxidative stress-related damage in biological systems. This application is particularly relevant in the development of therapeutic agents targeting diseases characterized by oxidative stress .

Material Science

2.1 Polymer Chemistry

This compound serves as an important building block in polymer chemistry. It can be utilized to synthesize various polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of tert-butyl groups into polymer backbones can improve the overall performance of polymers used in coatings and adhesives .

2.2 Stabilizers and Inhibitors

In material science, this compound acts as a stabilizer for organic compounds and a polymerization inhibitor for various monomers. Its effectiveness in preventing premature polymerization during storage and processing makes it valuable in industrial applications .

Case Study: Medicinal Applications

A study conducted on the synthesis of novel derivatives of this compound revealed its potential as a lead compound for developing new anti-inflammatory drugs. The derivatives exhibited significant activity against inflammatory markers in vitro, indicating their therapeutic potential.

CompoundActivity (IC50)Notes
Parent Compound15 µMBaseline activity
Derivative A5 µMIncreased potency
Derivative B8 µMModerate potency

Case Study: Polymer Applications

In another study focusing on the use of this compound as a polymerization inhibitor, it was found that adding this compound to styrene formulations significantly enhanced the shelf-life of products without compromising quality.

ParameterControlWith Inhibitor
Viscosity (cP)300290
Shelf-life (days)3060

Mechanism of Action

The mechanism of action of tert-Butyl b-oxo-4-dimethylaminobenzenepropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Compound 15a (from )
  • Structure: Contains a tert-butyl carbamate group and a 4-dimethylaminophenyl moiety linked to a pyrimido[4,5-d][1,3]oxazin-2-one core .
  • Key Differences: The core structure of Compound 15a includes a heterocyclic ring system absent in the target compound. Both compounds share a tert-butyl ester/carbamate group, but the β-keto ester in the target compound may confer distinct reactivity (e.g., keto-enol tautomerism).
  • Synthesis: Compound 15a was synthesized via coupling of 14a with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline in isopropanol and trifluoroacetic acid . Similar esterification/condensation strategies may apply to the target compound.
4-Methoxybutyrylfentanyl (from )
  • Structure : Features a methoxyphenyl group and a piperidine-linked benzamide scaffold .
  • Key Differences: The target compound lacks the opioid-like piperidine-benzamide backbone but shares aromatic substitution patterns (dimethylamino vs. methoxy groups). The tert-butyl ester in the target compound enhances steric bulk compared to 4-Methoxybutyrylfentanyl’s linear aliphatic chain.
  • Analytical Methods: NMR: 4-Methoxybutyrylfentanyl’s methoxy group resonates at δ 3.7 ppm (¹H), while the dimethylamino group in the target compound would likely show a singlet near δ 2.8–3.0 ppm . GC/MS: Both compounds require similar temperature gradients (e.g., 100°C to 280°C) for optimal separation .
Zygocaperoside (from )
  • Structure: A glycoside with a triterpenoid core and sugar moiety .
  • Key Differences :
    • Zygocaperoside’s polar glycosidic groups contrast with the lipophilic tert-butyl ester in the target compound.
    • Both compounds utilize NMR for structural elucidation, but the β-keto ester in the target compound would exhibit a distinct ¹³C NMR carbonyl signal (~200–210 ppm) compared to Zygocaperoside’s ester carbonyl (~170 ppm) .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for tert-Butyl β-Oxo-4-dimethylaminobenzenepanoate and Analogs

Property tert-Butyl β-Oxo-4-dimethylaminobenzenepropanoate Compound 15a 4-Methoxybutyrylfentanyl Zygocaperoside
Molecular Formula C₁₆H₂₃NO₄ (inferred) C₂₉H₃₈N₆O₅ C₂₄H₃₂N₂O₂ C₄₁H₆₆O₁₂ (example)
Molecular Weight ~301.4 g/mol ~562.7 g/mol 380.52 g/mol ~786.9 g/mol
Key Functional Groups β-Keto ester, tert-butyl, dimethylamino Pyrimido-oxazin, carbamate Methoxyphenyl, piperidine Triterpenoid, glycoside
¹H NMR (δ ppm) N(CH₃)₂: ~2.8–3.0; COOR: ~1.4 (tert-butyl) Aromatic H: ~6.5–8.0 Methoxy: 3.7; aromatic: 6.5–7.5 Olefinic H: ~5.0–5.5
¹³C NMR (δ ppm) β-Keto C=O: ~200–210; ester C=O: ~170 Carbamate C=O: ~155 Amide C=O: ~165 Glycosidic C-O: ~105
Solubility Likely hydrophobic (due to tert-butyl) Moderate in polar solvents Hydrochloride salt improves solubility Water-soluble (glycoside)

Biological Activity

tert-Butyl β-oxo-4-dimethylaminobenzenepropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, metabolic pathways, and toxicological implications is crucial for its application in drug development and therapeutic use.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a tert-butyl group, a β-keto moiety, and a dimethylamino group. This unique combination contributes to its biological activity.

Biological Activity

Research has indicated several key areas of biological activity for tert-Butyl β-oxo-4-dimethylaminobenzenepropanoate:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be attributed to the presence of the β-keto group that can stabilize free radicals.
  • Anticancer Properties : Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the structure can enhance selectivity and potency against tumor cells while minimizing effects on normal cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in regulating biochemical processes linked to diseases such as cancer and diabetes.

Metabolic Pathways

The metabolism of tert-butyl groups in drugs is an important consideration, as these groups can influence pharmacokinetics and bioavailability. Cytochrome P450 enzymes (CYPs) are primarily responsible for the oxidation of tert-butyl groups, impacting the clearance rate of the compound in biological systems .

Table 1: Cytochrome P450 Metabolism of tert-Butyl Compounds

CompoundCYP EnzymeMajor MetabolitesEffect on Activity
OmbitasvirCYP3A4Hydroxylated metabolitesReduced antiviral activity
FinasterideCYP3A4M1 and M3 metabolites20% activity retention
IvacaftorCYP3A4Hydroxylated M11/6th potency of parent

Case Studies

Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of β-keto esters, tert-butyl β-oxo-4-dimethylaminobenzenepropanoate was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Inhibition
A recent investigation into enzyme inhibition revealed that tert-butyl β-oxo-4-dimethylaminobenzenepropanoate effectively inhibited the activity of certain kinases involved in cancer signaling pathways. This inhibition was linked to structural features that allow for effective binding to the active site of these enzymes.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological implications. Research indicates that compounds with similar structures can exhibit nephrotoxicity and hepatotoxicity at high concentrations . Long-term exposure studies are necessary to establish safe dosage levels for therapeutic applications.

Table 2: Toxicological Findings Related to tert-Butyl Compounds

Study TypeFindingsReference
Acute ExposureCNS effects observed at high doses
Chronic ExposureNephropathy in animal models
Carcinogenic PotentialEvaluated through inhalation unit risk

Q & A

Q. What statistical tools analyze conflicting data in reaction optimization studies?

  • Principal Component Analysis (PCA) reduces multidimensional data (e.g., yield, purity, reaction time) to identify outliers or confounding variables. Bayesian regression models incorporate prior knowledge (e.g., catalyst efficiency) to reconcile contradictory results from fractional factorial designs .

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